molecular formula C7H14ClNO3 B2598099 Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hcl CAS No. 2411180-81-7

Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hcl

Cat. No.: B2598099
CAS No.: 2411180-81-7
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-WDSKDSINSA-N
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Description

Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate HCl is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a methyl ester at the 2-position. Its stereochemistry (2S,4S) and hydrochloride salt form enhance stability and bioavailability, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411180-81-7
Record name methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methoxylation: Introduction of a methoxy group at the 4-position of the pyrrolidine ring.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 4-position of the pyrrolidine ring, influencing reactivity, solubility, and biological activity.

Compound Name (CAS No.) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features/Impact of Substituent Reference
Target Compound (Hypothetical) Methoxy (-OCH₃) C₈H₁₆ClNO₃ 209.67 (calculated) Enhanced hydrophilicity; moderate steric effects -
(2S,4S)-4-Phenoxy derivative (C12H16ClNO3) Phenoxy (-OC₆H₅) C₁₂H₁₆ClNO₃ 257.71 Increased lipophilicity; aromatic interactions
4-(2,5-Dichlorophenoxy) derivative (1217781-70-8) 2,5-Dichlorophenoxy C₁₂H₁₃Cl₂NO₃ 290.14 Electron-withdrawing Cl groups; potential toxicity
4-(4-Nitrophenoxy) derivative (218944-14-0) 4-Nitrophenoxy C₁₂H₁₄N₂O₅ 266.25 Strong electron-withdrawing effects; redox activity
4-(4-Chloro-3,5-dimethylphenoxy) derivative (1217671-11-8) Chloro-dimethylphenoxy C₁₄H₁₈ClNO₃ 283.75 Steric hindrance; improved metabolic stability
(2S,4R)-4-Methoxy diastereomer (76391-36-1) Methoxy (-OCH₃) C₇H₁₄ClNO₃ 195.64 Altered stereochemistry (4R vs. 4S); distinct pharmacokinetics

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy and phenoxy groups enhance hydrophilicity and π-π stacking, respectively, while nitro and chloro groups increase electrophilicity and reactivity .
  • Stereochemical Impact : The (2S,4S) configuration in the target compound contrasts with the (2S,4R) diastereomer, which may exhibit divergent biological activities due to altered spatial orientation .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas aromatic/chlorinated analogs are more lipid-soluble (critical for blood-brain barrier penetration) .
  • Melting Points : Polar substituents (e.g., nitro) elevate melting points (e.g., 185–188°C for a mercapto derivative in ) due to stronger intermolecular forces.

Biological Activity

Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : Approximately 179.62 g/mol
  • Chirality : The (2S,4S) configuration is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate HCl involves several key mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, modulating signaling pathways associated with inflammation and pain response.
  • Biochemical Pathways : The compound has been shown to affect biochemical pathways related to oxidative stress and cellular signaling.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

1. Antioxidant Properties

This compound exhibits antioxidant activity by neutralizing free radicals, thereby reducing oxidative stress in cells. This property is particularly significant in the context of neuroprotection and cellular health.

2. Neuroprotective Effects

Studies suggest that derivatives of this compound may provide neuroprotective benefits. This is particularly relevant for conditions characterized by neurodegeneration, as the compound could help mitigate neuronal damage.

3. Anticoagulant Activity

The compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This suggests potential applications in managing thrombotic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated enzyme modulation leading to altered metabolic activity.
Highlighted antioxidant properties and potential neuroprotective effects in vitro.
Investigated anticoagulant effects and interactions with coagulation proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate HCl, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidine ring via precursors like amino alcohols or imines under acidic or basic conditions (e.g., HCl reflux for protonation) .
  • Methoxylation : Introduction of the methoxy group using NaOMe in polar aprotic solvents (e.g., DMF) at elevated temperatures (150°C) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to preserve stereochemistry during intermediate steps .
  • Hydrochloride Salt Formation : Final acidification with HCl to precipitate the product .
    • Optimization : Parameters like solvent polarity (DMF vs. THF), temperature, and catalyst selection (e.g., Cu for amination) are critical for yield and enantiomeric excess (ee).

Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm ee >99% .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures .
  • Optical Rotation : Comparison with literature values for (2S,4S) derivatives .

Q. What spectroscopic techniques are used for structural characterization?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR confirm methoxy (-OCH3_3, δ ~3.3 ppm) and carboxylate (C=O, δ ~170 ppm) groups. NOESY correlates stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 209.09 for C7_7H13_{13}ClNO3_3) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence biological activity compared to halogenated analogs?

  • Mechanistic Insight :

  • The methoxy group enhances hydrophilicity and hydrogen-bonding capacity, affecting receptor binding. For example, halogenated analogs (e.g., 4-chloro derivatives) show higher lipophilicity but reduced solubility, altering pharmacokinetics .
  • Data Table :
SubstituentLogPSolubility (mg/mL)IC50_{50} (nM)*
-OCH3_31.212.545
-Cl2.83.228
*Enzyme inhibition assay (e.g., protease targets) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) .
  • Purity Analysis : Impurities >2% (e.g., diastereomers) can skew results; use preparative HPLC for purification .
  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular activity) .

Q. What role does this compound play as a chiral building block in drug synthesis?

  • Applications :

  • Peptidomimetics : The pyrrolidine scaffold mimics proline in kinase inhibitors (e.g., antineoplastic agents) .
  • Antiviral Agents : Used in HCV NS5A inhibitors by leveraging stereospecific binding .
    • Case Study : Incorporation into bicyclic intermediates for HIV protease inhibitors improved oral bioavailability by 30% .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Findings :

  • pH Stability : Degrades rapidly at pH >8 (ester hydrolysis), but stable at pH 2–6 (HCl salt form) .
  • Thermal Stability : Decomposition above 150°C; store at -20°C under inert atmosphere .

Q. How can computational modeling predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Simulations using AutoDock Vina identify binding poses with serotonin receptors (e.g., 5-HT2A_{2A} with ΔG = -9.2 kcal/mol) .
  • QSAR Studies : Methoxy substitution correlates with enhanced BBB permeability (clogP <2) .

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